molecular formula C9H10N4O2 B11895419 Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate CAS No. 105952-95-2

Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate

Cat. No.: B11895419
CAS No.: 105952-95-2
M. Wt: 206.20 g/mol
InChI Key: PLTJIZNTKNTACZ-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate typically involves the construction of the imidazole and pyridine rings followed by their fusion. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often involve refluxing in ethanol for extended periods to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-c]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The imidazole and pyridine rings allow for strong binding interactions with the active sites of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for versatile modifications and applications in various fields of research and industry .

Properties

CAS No.

105952-95-2

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl N-(1H-imidazo[4,5-c]pyridin-4-yl)carbamate

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)13-8-7-6(3-4-10-8)11-5-12-7/h3-5H,2H2,1H3,(H,11,12)(H,10,13,14)

InChI Key

PLTJIZNTKNTACZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC=CC2=C1N=CN2

Origin of Product

United States

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